Unique Tri-Halogen Substitution Pattern Enables Specific Drug Candidate Synthesis
The target compound is the only quinazoline-2,4-dione that provides the exact 7-bromo-6-chloro-8-fluoro substitution required to synthesize the KRAS G12C inhibitor ARS-1620 [1]. In contrast, the closest analogs, 6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione and 7-bromo-6-chloroquinazoline-2,4(1H,3H)-dione , each lack one of the three required halogen atoms, making the target compound irreplaceable for this specific pathway.
| Evidence Dimension | Suitability as a synthetic intermediate for ARS-1620 |
|---|---|
| Target Compound Data | 7-Bromo-6-chloro-8-fluoroquinazoline-2,4(1H,3H)-dione: Required for the synthesis of ARS-1620. |
| Comparator Or Baseline | 6-Chloro-8-fluoroquinazoline-2,4(1H,3H)-dione: Lacks the 7-bromo group, making site-selective functionalization at the 7-position impossible. 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione: Lacks the 8-fluoro group, altering the electronic properties of the scaffold. |
| Quantified Difference | One versus three halogen atoms. The target is the only compound with all three necessary functional handles. |
| Conditions | Synthetic route specific to ARS-1620 as described in the literature. |
Why This Matters
For a procurement decision in a drug development program, the ability to produce the target API (ARS-1620) is binary; the target compound is the only viable choice, making analytical purity and reliable supply the key procurement parameters.
- [1] Li, L., et al. (2021). Improved Synthetic Process of KRAS G12C Covalent Inhibitor ARS-1620. Chemical Industry Times, 35(5). View Source
